cis-2,6-Dimethylpiperidin-1-amine hydrochloride
Description
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
2,6-dimethylpiperidin-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-4-3-5-7(2)9(6)8;/h6-7H,3-5,8H2,1-2H3;1H |
InChI Key |
HLKWEBRKGNCOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1N)C.Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: cis-2,6-Dimethylpiperidin-1-amine hydrochloride is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: The compound is utilized in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent. Medicine: Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which cis-2,6-Dimethylpiperidin-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist to specific receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, pharmacological targets, and activities of cis-2,6-dimethylpiperidin-1-amine hydrochloride and related compounds:
Detailed Comparisons
Core Ring Structure and Conformational Effects
- This compound : The piperidine ring provides a stable chair conformation, with cis-methyl groups enhancing steric hindrance and influencing binding pocket interactions. The amine hydrochloride improves solubility and bioavailability .
- UKCP-110: A pyrrolidine analog (five-membered ring) with phenethyl substituents.
Pharmacological Targets and Mechanisms
- VMAT2 Inhibition (UKCP-110): UKCP-110 inhibits vesicular monoamine transporter 2 (VMAT2), reducing methamphetamine-evoked dopamine release (IC₅₀ = 32 nM in VMAT2 binding assays) . In contrast, this compound lacks direct VMAT2 activity but contributes to the pharmacophore of sydnonimines like CAS 936, which release nitric oxide .
- Antiarrhythmic Activity (Pirmenol): Pirmenol’s phenyl and pyridyl groups enable sodium channel blockade, distinguishing it from the simpler amine hydrochloride derivative. Its molecular weight (375.00 g/mol) and lipophilicity enhance cardiac tissue penetration .
Key Research Findings
- Structural-Activity Relationship (SAR) : The cis-2,6-dimethyl configuration in piperidine derivatives optimizes steric and electronic properties for target engagement. For example, replacing pyrrolidine (UKCP-110) with piperidine (CAS 936) alters metabolic stability and target selectivity .
- Toxicity Profile: Pirmenol’s hydrochloride salt formulation reduces off-target effects compared to non-ionic analogs, highlighting the importance of salt forms in drug design .
Biological Activity
Cis-2,6-Dimethylpiperidin-1-amine hydrochloride is a derivative of piperidine, a cyclic amine with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with two methyl groups at the 2 and 6 positions. This structural configuration influences its interaction with biological targets, enhancing its pharmacological profile.
1. Cancer Therapy
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound.
Mechanism of Action:
- The compound has been shown to induce apoptosis in various cancer cell lines. For instance, it exhibits cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Case Study:
A study evaluated the efficacy of this compound against different cancer cell models. The results indicated an EC50 value of 0.399 µM for this compound in inhibiting tumor cell proliferation .
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| This compound | FaDu | 0.399 | 0.564 | 1.41 |
2. Neurodegenerative Diseases
This compound also shows promise in treating neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action:
The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition enhances cholinergic signaling in the brain, which is crucial for memory and cognition .
Research Findings:
In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value significantly lower than that of traditional AChE inhibitors like Donepezil .
3. Antiviral Activity
Emerging research indicates that piperidine derivatives possess antiviral properties. This compound has been identified as a potential inhibitor of SARS-CoV2 protease with a better binding affinity compared to Remdesivir .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for cis-2,6-Dimethylpiperidin-1-amine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is synthesized via reductive amination, where cis-2,6-dimethyl morpholine reacts with a carbonyl intermediate (e.g., ketone or aldehyde) in the presence of a reducing agent like sodium borohydride or triacetoxy sodium borohydride. Critical parameters include solvent choice (e.g., methanol or glacial acetic acid), catalyst selection (e.g., palladium for coupling steps), and temperature control during reflux . For example, using triacetoxy sodium borohydride in glacial acetic acid at 60–80°C can achieve yields >85% by minimizing side reactions.
Q. What purification techniques are recommended for isolating cis-2,6-Dimethylpiperidin-1-amine hydrochloride from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate and methanol) effectively removes unreacted starting materials. Recrystallization from absolute methanol or ethanol enhances purity (>98%), as evidenced by sharp melting points (e.g., 210–215°C) and consistent NMR spectra. Centrifugation or filtration under reduced pressure is advised for hydrochloride salt isolation .
Q. Which analytical methods are most reliable for characterizing cis-2,6-Dimethylpiperidin-1-amine hydrochloride?
- Methodological Answer :
- NMR : and NMR in DO or DMSO-d confirm stereochemistry (e.g., cis-configuration via coupling constants).
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) verify purity (>99%) with retention times consistent with reference standards.
- Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion peak [M+H] at m/z 163.1 .
Q. How should cis-2,6-Dimethylpiperidin-1-amine hydrochloride be stored to ensure stability?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis. Stability studies indicate <2% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the stereochemistry (cis vs. trans) of 2,6-dimethylpiperidin-1-amine derivatives influence biological activity?
- Methodological Answer : Comparative studies using chiral chromatography (e.g., Chiralpak IA column) to separate isomers reveal that the cis-configuration enhances binding affinity to targets like VMAT2 by ~3-fold compared to trans-isomers. Molecular docking simulations (e.g., AutoDock Vina) show that the cis-conformation better aligns with hydrophobic pockets in protein structures .
Q. What experimental models are suitable for studying the interaction of cis-2,6-Dimethylpiperidin-1-amine hydrochloride with VMAT2?
- Methodological Answer :
- In vitro : Radioligand binding assays with -dihydrotetrabenazine in rat striatal synaptosomes quantify VMAT2 inhibition (IC values).
- In vivo : Microdialysis in rodent models measures dopamine release in response to methamphetamine challenges. Behavioral assays (e.g., self-administration paradigms) validate functional efficacy .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC values) for this compound?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate using reference compounds (e.g., reserpine for VMAT2). Replicate experiments across multiple labs with blinded protocols. Meta-analyses of raw data (e.g., via Prism) can identify outliers due to methodological variability .
Q. What strategies mitigate off-target effects when testing cis-2,6-Dimethylpiperidin-1-amine hydrochloride in CNS studies?
- Methodological Answer :
- Selectivity Screening : Profile against related transporters (e.g., DAT, SERT) using HEK293 cells expressing cloned human targets.
- Dose Optimization : Perform pharmacokinetic studies (plasma/tissue distribution) to establish therapeutic windows.
- Negative Controls : Use enantiomerically pure analogs to distinguish stereospecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
